4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)10-2-5-11(6-3-10)14-8-9-1-4-12(14)7-9/h2-3,5-6,9,12H,1,4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFCWATYQREKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Derivatives of 2-Azabicyclo[2.2.1]heptane
One of the main approaches involves preparing derivatives of 2-azabicyclo[2.2.1]heptane, followed by functional group transformations to introduce the benzoic acid moiety.
- The general synthetic route starts with the preparation of 2-azabicyclo[2.2.1]heptane derivatives bearing substituents on the nitrogen or carbon atoms.
- These derivatives can be obtained by bis-hydroxylation of suitable precursors using oxidants such as potassium permanganate, osmium tetroxide (OsO4) in the presence of N-methylmorpholine oxide or triethylamine oxide, or ruthenium oxide (RuO4) generated in situ with periodates or hypochlorites.
- Oxidation conditions typically use hydro-organic media such as water-tert-butanol or water-acetone mixtures to facilitate selective functionalization.
- Protection of the lactam nitrogen is sometimes required during oxidation to prevent side reactions.
Palladium-Catalyzed Aminoacyloxylation of Cyclopentenes
A modern catalytic method involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to directly construct oxygenated 2-azabicyclo[2.2.1]heptane frameworks:
- This method allows efficient synthesis of oxygenated azabicycloheptanes with a broad substrate scope.
- The reaction proceeds via palladium catalysis, enabling simultaneous formation of the bicyclic system and introduction of oxygen-containing functional groups.
- The products can be further elaborated to include benzoic acid substituents via subsequent functional group transformations.
Multi-Step Synthesis Involving Bromination, Suzuki Coupling, and Ester Hydrolysis
Another elaborated synthetic route includes:
- Preparation of 4-bromophenylpiperidine intermediates via bromination.
- Suzuki coupling with appropriate boronic acids to introduce the benzoic acid or its ester precursors.
- Ester hydrolysis to yield the free benzoic acid.
- Conversion of nortropane and isoquinuclidine derivatives to the desired bridged bicyclic amines.
- Preparation of ester and carbamate prodrugs for enhanced properties.
This multi-step approach allows for precise control over substitution and stereochemistry.
Biotechnological and Enzymatic Methods for Enantiomeric Purity
Some methods utilize biocatalysis to obtain optically active intermediates:
- Hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives using microorganisms such as Pseudomonas solanacearum or lipases from Candida cylindracea.
- These enzymatic methods yield optically active amino-cyclopentene carboxylic acid derivatives, which can be chemically transformed into the target compound.
- Chemical hydrolysis, esterification, and acetylation steps follow biocatalytic resolution to produce enantiomerically enriched intermediates.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
Oxidation Techniques: The use of ruthenium oxide (RuO4) generated in situ allows selective oxidation of bicyclic intermediates in water-organic solvent mixtures, enabling the formation of hydroxylated or carboxylated derivatives essential for benzoic acid attachment.
Palladium Catalysis: The 2023 study demonstrated that palladium-catalyzed aminoacyloxylation is a promising strategy to build complex oxygenated azabicycloheptanes that can be further functionalized to benzoic acid derivatives, offering a streamlined synthetic route.
Suzuki Coupling: The incorporation of the benzoic acid moiety via Suzuki coupling on brominated bicyclic amine intermediates is a reliable method for introducing aromatic substituents with control over substitution patterns.
Enantiomeric Purity: Enzymatic hydrolysis and microbial transformations provide optically active intermediates crucial for pharmaceutical applications, ensuring the desired stereochemistry in the final compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and various oxidizing agents for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms of the compound .
Scientific Research Applications
Pharmacological Applications
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid has been studied for its interactions with various biological systems, influencing biochemical pathways by interacting with enzymes and receptors. Its potential pharmacological activities include:
- Antidepressant Effects : The compound's structural similarity to known antidepressants suggests it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic Properties : Similar compounds have shown promise as analgesics, indicating potential pain-relieving applications.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
Case Studies
Research has shown that derivatives of this compound can enhance lipophilicity and bioavailability, critical factors for drug design. For instance, the methyl-substituted derivative has demonstrated improved pharmacokinetic profiles in animal models.
Enzyme Interaction Studies
The compound's ability to interact with enzymes makes it valuable in biochemical research. It has been utilized in studies examining enzyme kinetics and inhibition mechanisms, providing insights into metabolic pathways relevant to diseases such as diabetes and cancer.
Bioconjugation Applications
This compound can serve as a linker in bioconjugation techniques, allowing for the attachment of drugs or imaging agents to biomolecules, which is crucial in targeted therapy and diagnostics.
Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of materials used in various applications, including coatings and composites.
Cosmetic Formulations
The compound's safety and efficacy profile makes it suitable for use in cosmetic formulations, particularly those aimed at skin care. It can be incorporated into topical products due to its potential moisturizing properties and ability to enhance skin penetration of active ingredients .
Mechanism of Action
The mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Structural Analogs
The following table compares 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid with structurally related bicyclic compounds:
Key Observations :
- Conformational Rigidity : Proline analogs like 2-azabicyclo[2.2.1]heptane-3-carboxylic acid exhibit distinct bond angles (e.g., 109.5° vs. 104.8° in proline), altering peptide secondary structures .
- Commercial Viability : Fluorinated derivatives (e.g., 6-Fluoro-2-azabicyclo[2.2.1]heptane HCl) are commercially available, suggesting better synthetic scalability or stability than the discontinued benzoic acid variant .
Functional Analogs in Drug Discovery
- Neogliptin: Contains the same 2-azabicyclo[2.2.1]heptane core but with a nitrile group and beta-amino acid substituent. Molecular modeling shows superior DPP-4 inhibition due to reduced intramolecular cyclization .
- 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid : A positional isomer with the carboxylic acid at the bridgehead. This modification increases steric hindrance, affecting receptor binding .
Physicochemical and Commercial Comparison
- Solubility and Stability : The benzoic acid group in the target compound enhances water solubility but may contribute to instability via cyclization. In contrast, fluorinated analogs (e.g., 6,6-Difluoro-2-azabicyclo[2.2.1]heptane HCl) exhibit improved lipophilicity and metabolic stability .
- Cost and Availability : Derivatives like 2-Azabicyclo[2.2.1]heptane are priced at €81.00/g (), while the benzoic acid variant is discontinued, likely due to higher synthesis costs or regulatory hurdles .
Biological Activity
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid is a bicyclic compound that features a benzoic acid moiety linked to a bicyclic amine structure. This unique configuration contributes to its potential biological activities, making it a subject of interest in pharmacological research. The compound's molecular formula is CHN O, with a molecular weight of approximately 217.27 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways, enzymes, and receptors. The nitrogen atom in the bicyclic structure allows it to participate in diverse biochemical reactions, potentially influencing enzyme activity and receptor binding .
1. Enzyme Interaction
Research indicates that derivatives of benzoic acid, including this compound, can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis .
2. Cytotoxicity and Antiproliferative Effects
Studies have shown that certain derivatives exhibit low cytotoxicity in various cancer cell lines, such as Hep-G2 and A2058, while promoting proteasomal and lysosomal activities . This suggests potential applications in cancer therapy by modulating protein degradation pathways without inducing significant cytotoxic effects.
3. Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are essential for mitigating oxidative stress in cells. Antioxidants play a critical role in preventing cellular damage associated with various diseases .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
Study 1: Protein Degradation Pathways
A study demonstrated that specific benzoic acid derivatives could significantly activate cathepsins B and L, enzymes involved in protein degradation pathways. The activation was measured using human foreskin fibroblasts, showing promising results for anti-aging applications by enhancing proteostasis .
Study 2: Antiproliferative Activity
In another investigation, compounds similar to this compound were tested for their antiproliferative effects on melanoma cells, revealing that some derivatives could inhibit cell growth effectively while maintaining low toxicity levels .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 1-Methyl-4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid | Bicyclic amine derivative | Potential enhancement of lipophilicity |
| 4-(Piperidin-1-yl)benzoic acid | Piperidine derivative | Analgesic properties |
| 4-(Morpholin-4-yl)benzoic acid | Morpholine derivative | Different pharmacokinetic profiles |
Q & A
Q. What are the recommended synthetic routes for 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid?
- Methodological Answer : The synthesis typically involves coupling a benzoic acid derivative (e.g., 4-aminobenzoic acid) with a bicyclic amine precursor. For example, a reductive amination strategy could be employed using sodium cyanoborohydride in methanol under acidic conditions . Alternatively, coupling reagents like EDC/HOBt may facilitate amide bond formation between the bicyclo[2.2.1]heptane amine and a benzoyl chloride derivative. Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.
Q. How can the structure of this compound be validated after synthesis?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR : Analyze - and -NMR spectra to confirm the bicyclo[2.2.1]heptane scaffold (e.g., characteristic splitting patterns for bridgehead protons) and benzoic acid moiety (aromatic protons, carboxylic acid peak at ~12 ppm).
- HRMS : Verify molecular ion peaks matching the exact mass (, expected [M+H] = 218.1176).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, particularly for the bicyclic system .
Q. What are the standard protocols for assessing its solubility and stability in biological buffers?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol. Measure saturation concentration via UV-Vis spectroscopy at λmax ~260 nm (aromatic absorption).
- Stability : Incubate the compound in buffer at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and compare peak areas over time.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Derivatization : Modify the benzoic acid moiety (e.g., introduce electron-withdrawing groups at the 3-position) or the bicyclic amine (e.g., substituents on the nitrogen).
- Biological Assays : Test derivatives against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays. Prioritize compounds with IC50 values ≤1 µM.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the bicyclo system .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration fixed at 1 mM for kinase assays). Include positive/negative controls (e.g., staurosporine for kinase inhibition).
- Meta-Analysis : Compare data across studies, adjusting for variables like buffer composition (e.g., Mg concentration affecting enzyme activity) or cell-line specificity.
- Orthogonal Assays : Confirm activity using complementary methods (e.g., cell viability assays alongside enzymatic assays) .
Q. What strategies are effective for improving synthetic yield of the bicyclo[2.2.1]heptane core?
- Methodological Answer :
- Optimized Cyclization : Use a Diels-Alder reaction between furan and a dienophile (e.g., maleic anhydride) under high pressure (1–2 kbar) to favor the bicyclo[2.2.1] system.
- Catalysis : Employ chiral Lewis acids (e.g., Jacobsen’s catalyst) to enhance enantioselectivity.
- Workflow : Monitor reaction progress via TLC (silica gel, Rf ~0.3 in 1:1 EtOAc/hexane) and isolate intermediates via vacuum distillation .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (target ≤3), aqueous solubility (≥50 µM), and CYP450 inhibition.
- Metabolic Stability : Simulate phase I metabolism (e.g., oxidation of the bicyclo system) using Schrödinger’s Metabolism Module.
- BBB Penetration : Apply the BBB Score algorithm, prioritizing derivatives with polar surface area ≤80 Ų .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
